Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Medicinal Chemistry Process Chemistry Antiemetic Drug Synthesis

Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 1813-94-1), also designated as ethyl 4-fluorophenylglyoxylate, is a fluorinated aromatic α-ketoester belonging to the phenylglyoxylate ester class. This compound serves as a strategic building block in medicinal chemistry and organic synthesis, characterized by its electrophilic α-keto group and para-fluorophenyl moiety, which impart distinct reactivity profiles and physicochemical properties compared to non-fluorinated or halogen-substituted analogs.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 1813-94-1
Cat. No. B024296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-fluorophenyl)-2-oxoacetate
CAS1813-94-1
Synonyms4-Fluoro-α-oxobenzeneacetic Acid Ethyl Ester;  (p-Fluorophenyl)glyoxylic Acid Ethyl Ester;  Ethyl (4-Fluorobenzoyl)formate;  Ethyl p-Fluorophenylglyoxylate; _x000B_
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
InChIKeyRFKIEIUHZZILBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 1813-94-1) | Procurement-Grade Fluorinated α-Ketoester Intermediate


Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 1813-94-1), also designated as ethyl 4-fluorophenylglyoxylate, is a fluorinated aromatic α-ketoester belonging to the phenylglyoxylate ester class . This compound serves as a strategic building block in medicinal chemistry and organic synthesis, characterized by its electrophilic α-keto group and para-fluorophenyl moiety, which impart distinct reactivity profiles and physicochemical properties compared to non-fluorinated or halogen-substituted analogs . Commercial availability typically ranges from 95% to 97% purity, supplied as a colorless to pale yellow liquid with a boiling point of 117–118 °C at 7 mmHg .

Why Ethyl 2-(4-fluorophenyl)-2-oxoacetate Cannot Be Arbitrarily Substituted with Other Phenylglyoxylate Esters


Within the phenylglyoxylate ester class, subtle modifications to the aromatic ring—such as substituting fluorine with chlorine, bromine, methyl, or methoxy groups, or altering the fluorine substitution pattern—can profoundly alter electronic properties, steric profiles, and subsequent reactivity in downstream transformations [1]. The para-fluorine atom in ethyl 2-(4-fluorophenyl)-2-oxoacetate uniquely balances electron-withdrawing inductive effects with minimal steric bulk, a combination that is not recapitulated by chloro or bromo analogs, which introduce larger atomic radii and distinct polarizability, nor by methyl or methoxy analogs, which alter electron density via resonance donation rather than inductive withdrawal [1]. Consequently, generic substitution without empirical validation risks compromising synthetic yields, stereochemical outcomes, and biological target engagement in pharmaceutical intermediate applications.

Quantitative Differentiation Evidence for Ethyl 2-(4-fluorophenyl)-2-oxoacetate Against Comparators


Aprepitant Intermediate Synthesis: Documented Three-Step Route from Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is the established starting material for synthesizing (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral intermediate of the FDA-approved antiemetic drug aprepitant [1]. A published three-step protocol—cyclization, hydrogenation, and resolution—proceeds directly from this compound, whereas alternative para-substituted phenylglyoxylate esters (e.g., 4-chloro, 4-bromo, 4-methyl) are not documented in this specific aprepitant intermediate pathway and would likely fail to yield the requisite 4-fluorophenyl pharmacophore essential for NK1 receptor antagonism [1].

Medicinal Chemistry Process Chemistry Antiemetic Drug Synthesis

Physical Form and Boiling Point: Ethyl 2-(4-fluorophenyl)-2-oxoacetate vs. Ethyl 2-(4-chlorophenyl)-2-oxoacetate

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a liquid at room temperature with a reported boiling point of 117–118 °C at 7 mmHg . In contrast, ethyl 2-(4-chlorophenyl)-2-oxoacetate (CAS 34966-48-8) is a solid at room temperature with a melting point of approximately 32–34 °C and a significantly higher boiling point of 156–158 °C at 11 mmHg . These divergent physical states and thermal properties directly impact handling, storage, and purification workflows in both laboratory and pilot-plant settings.

Physical Chemistry Process Engineering Quality Control

Electronic Substituent Effects: Hammett σp Values for para-Fluoro vs. para-Chloro, Bromo, Methyl, and Methoxy Substituents

The para-fluorine substituent exerts a moderate electron-withdrawing inductive effect (Hammett σp = +0.06) with weak resonance donation, yielding a net electron-withdrawing influence that enhances the electrophilicity of the α-keto carbonyl [1]. In comparison, the para-chloro analog exhibits a stronger electron-withdrawing effect (σp = +0.23), while para-bromo (σp = +0.23) is similar to chloro, para-methyl is electron-donating (σp = -0.17), and para-methoxy is strongly electron-donating via resonance (σp = -0.27) [1]. These distinct electronic environments modulate the reactivity of the α-ketoester toward nucleophilic attack and influence subsequent transformations.

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Commercial Availability and Pricing: Ethyl 2-(4-fluorophenyl)-2-oxoacetate vs. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is widely stocked by major chemical suppliers including Sigma-Aldrich, with documented purity specifications of 95% and physical form characterized as a liquid . In contrast, ethyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS 40140-16-7) is less broadly catalogued and typically requires custom synthesis or sourcing from specialized vendors, potentially incurring longer lead times and higher costs [1]. The widespread commercial availability of the 4-fluoro derivative stems from its established role as an intermediate in aprepitant synthesis and other pharmaceutical pipelines .

Chemical Procurement Supply Chain Sourcing Strategy

High-Value Application Scenarios for Ethyl 2-(4-fluorophenyl)-2-oxoacetate


Pharmaceutical Intermediate Manufacturing for Aprepitant and Related NK1 Receptor Antagonists

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is the validated starting material for the preparation of (S)-3-(4-fluorophenyl)morpholin-2-one, a critical chiral intermediate in the synthesis of aprepitant, an FDA-approved NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting [1]. Procurement of this specific compound ensures direct compatibility with published synthetic protocols and reduces the risk of process re-optimization required for alternative phenylglyoxylate esters [1].

Medicinal Chemistry Lead Optimization Campaigns Targeting Fluorinated Pharmacophores

The para-fluorophenyl moiety imparts unique electronic properties (Hammett σp = +0.06) and metabolic stability to drug candidates [1]. Ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a versatile α-ketoester building block for constructing fluorinated heterocycles, peptidomimetics, and other pharmacophores where the balance of electron-withdrawing character and minimal steric perturbation is essential for target engagement [1].

Organic Synthesis Research Requiring Liquid α-Ketoester Reagents with Defined Boiling Point

The liquid physical state and well-characterized boiling point (117–118 °C at 7 mmHg) of ethyl 2-(4-fluorophenyl)-2-oxoacetate facilitate straightforward handling, dispensing, and purification via distillation or chromatography [1]. This contrasts with solid analogs such as ethyl 2-(4-chlorophenyl)-2-oxoacetate (mp 32–34 °C), which may require melting or dissolution prior to use [1].

Structure-Activity Relationship Studies Exploring Halogen Substitution Effects

As part of comparative SAR investigations, ethyl 2-(4-fluorophenyl)-2-oxoacetate provides a benchmark for evaluating the impact of fluorine substitution versus chlorine, bromine, methyl, or methoxy groups on biological activity, pharmacokinetics, and physicochemical properties [1]. The compound's commercial availability facilitates head-to-head experimental comparisons without the need for custom synthesis of each analog [1].

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